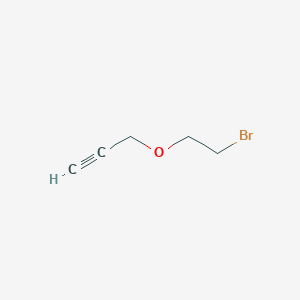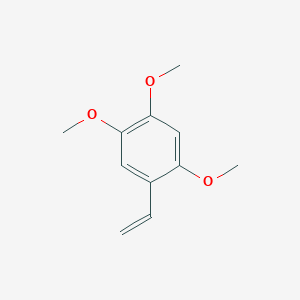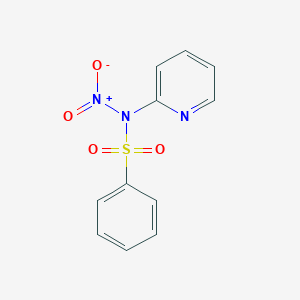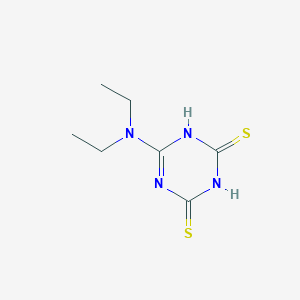
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, also known as DEDTC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DEDTC is a heterocyclic compound that contains a triazine ring and dithione moiety, and it has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and antiviral activities. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to modulate the immune system by enhancing the production of cytokines and stimulating the proliferation of lymphocytes. In addition, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- also has some limitations, such as its low solubility in water and the need for careful handling due to its potential to form explosive compounds.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Further studies are also needed to elucidate the mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- and its potential side effects in vivo.
Synthesemethoden
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be achieved through several methods, including the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with sodium sulfide, or the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with thiourea in the presence of an alkali metal hydroxide. The yield of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a chelating agent for the determination of metal ions in various samples. In environmental science, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a complexing agent for the removal of heavy metals from wastewater. In biomedical research, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16034-25-6 |
|---|---|
Produktname |
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- |
Molekularformel |
C7H12N4S2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
InChI-Schlüssel |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Kanonische SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Andere CAS-Nummern |
16034-25-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



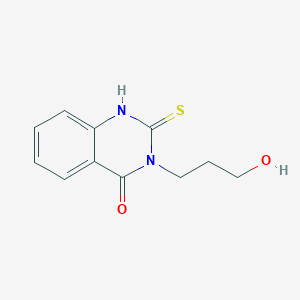
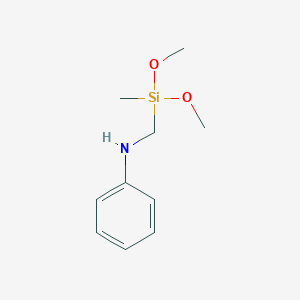
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
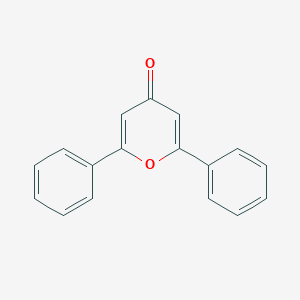
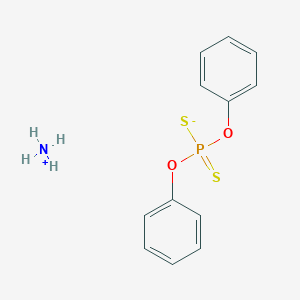
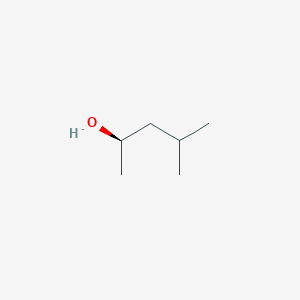
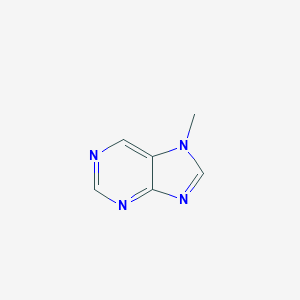
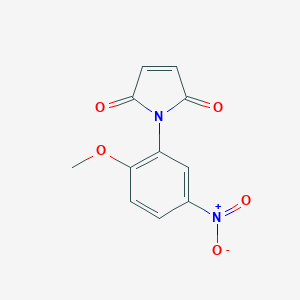
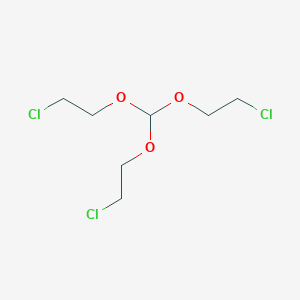
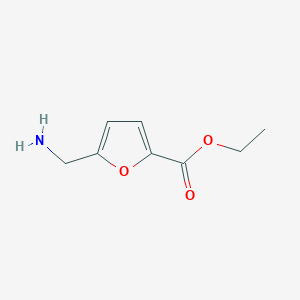
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
